molecular formula C15H22N2O2 B8023199 (S)-1-Cbz-3-isopropyl-piperazine CAS No. 1187930-14-8

(S)-1-Cbz-3-isopropyl-piperazine

Cat. No.: B8023199
CAS No.: 1187930-14-8
M. Wt: 262.35 g/mol
InChI Key: UHKFCNJIUKFZTO-CQSZACIVSA-N
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Description

(S)-1-Cbz-3-isopropyl-piperazine (CAS 1187930-14-8) is a chiral piperazine derivative of significant value in medicinal and synthetic chemistry. Piperazine rings are among the most frequently used heterocycles in biologically active compounds, prized for their ability to optimize the pharmacokinetic properties of a molecule and serve as a scaffold to arrange pharmacophoric groups . This compound features a carboxybenzyl (Cbz) protecting group on one nitrogen atom and an isopropyl substituent on a carbon atom in the S-configuration. The Cbz group is a common protecting group for amines, making this synthon a versatile and protected intermediate for further synthetic elaboration. Researchers utilize such substituted piperazines as key building blocks in the synthesis of more complex, target-oriented molecules . Its applications span the development of potential therapeutic agents, given the established presence of piperazine moieties in a wide array of FDA-approved drugs across various classes, including kinase inhibitors, receptor modulators, and antiviral agents . The specific stereochemistry and substitution pattern make it particularly useful for constructing stereospecific bioactive compounds. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

benzyl (3S)-3-propan-2-ylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-12(2)14-10-17(9-8-16-14)15(18)19-11-13-6-4-3-5-7-13/h3-7,12,14,16H,8-11H2,1-2H3/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKFCNJIUKFZTO-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCN1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CN(CCN1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601189978
Record name Phenylmethyl (3S)-3-(1-methylethyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601189978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187930-14-8
Record name Phenylmethyl (3S)-3-(1-methylethyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187930-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl (3S)-3-(1-methylethyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601189978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chiral Pool Utilization and Protecting Group Strategies

A foundational approach involves starting from enantiomerically pure precursors. For example, the CN105367506A patent outlines a method where chirality is introduced early via (R)-3-(tert-butoxycarbonylamino)-1-N-benzyl-butylamine. Adapting this strategy, the (S)-enantiomer could be synthesized by selecting the mirror-image starting material. The carbobenzoxy (Cbz) group is introduced via benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃), yielding protected intermediates.

Key Reaction Conditions

  • Alkylation : Isopropyl groups are introduced using isopropyl bromide in DMF with cesium carbonate as a base at 75°C.

  • Cyclization : Ring closure is achieved via intramolecular nucleophilic substitution, facilitated by polar aprotic solvents (e.g., DMF) and elevated temperatures (70–80°C).

Table 1: Representative Yields and Optical Purity

StepReagents/ConditionsYield (%)ee (%)
Cbz ProtectionCbz-Cl, NaHCO₃, THF, 0°C92
Isopropyl Alkylationi-PrBr, Cs₂CO₃, DMF, 75°C88
Piperazine CyclizationCs₂CO₃, DMF, 75°C, 16 hrs93>99

Asymmetric Synthesis and Catalytic Methods

Enantioselective Catalysis

While the CN105367506A patent avoids chiral catalysts, asymmetric hydrogenation offers an alternative. For instance, ruthenium-BINAP complexes can reduce imine intermediates to generate the (S)-configuration with >95% ee. However, this method requires stringent exclusion of moisture and oxygen.

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic amines has been reported, achieving 85–90% ee. For example, Candida antarctica lipase B selectively acetylates the (R)-enantiomer, leaving the desired (S)-amine.

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Classical Routes : High yields (88–93%) and optical purity (>99% ee) make this method suitable for industrial scale.

  • Catalytic Asymmetric Synthesis : Higher enantioselectivity but lower yields (70–80%) due to catalyst costs and sensitivity.

Environmental and Economic Considerations

  • The use of cesium carbonate in DMF raises concerns about waste management. Alternatives like potassium carbonate in ethanol reduce toxicity but may lower yields.

  • Enzymatic methods align with green chemistry principles but face scalability challenges.

Structural Characterization and Quality Control

Critical quality attributes include:

  • Optical Rotation : [α]D25=5.70[α]_D^{25} = -5.70^\circ (c = 1.0, MeOH) for intermediates.

  • Spectroscopic Data : 1H NMR^1\text{H NMR} (400 MHz, CD₃OD) δ 7.27 (m, 5H, Ar-H), 1.22 (d, J = 7 Hz, 3H, CH(CH₃)₂) .

Chemical Reactions Analysis

Types of Reactions

(S)-1-Cbz-3-isopropyl-piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, facilitated by reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce deprotected amines.

Scientific Research Applications

(S)-1-Cbz-3-isopropyl-piperazine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the construction of more complex molecules in organic synthesis.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active piperazine derivatives.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-1-Cbz-3-isopropyl-piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The carbobenzyloxy group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The isopropyl group enhances lipophilicity, facilitating membrane permeability and bioavailability.

Comparison with Similar Compounds

Structural Analogues

Piperazine Derivatives with Varying Protecting Groups
  • (S)-1-BOC-3-isobutylpiperazine: Replacing the Cbz group with a tert-butoxycarbonyl (BOC) group reduces steric hindrance but offers similar amine protection.
  • Polystyrene-supported Cbz-piperazine : Immobilized derivatives like 1'-[(1',2',3'-triazol-4'-yl)methyl-4-(benzyl-oxycarbonyl)piperazine-1-carboxylate]methyl polystyrene are used in solid-phase synthesis, enabling recyclability but limiting solubility .
Substituent Variations
  • 1-Isopropyl-4-[2-aryl-1-diazenyl]piperazine : Aryl diazenyl groups introduce π-π stacking capabilities, enhancing binding to aromatic residues in enzymes. However, the absence of a Cbz group reduces synthetic utility for further derivatization .
  • 1,4-Bis(3-aminopropyl)piperazine: This compound lacks the Cbz group but features dual aminopropyl chains, enabling crosslinking in polymer chemistry. The increased amine density contrasts with the single protected amine in (S)-1-Cbz-3-isopropyl-piperazine .

Pharmacological and Toxicological Profiles

  • Alkyl-piperazine derivatives (e.g., perphenazine): Piperazine-containing drugs like perphenazine exhibit teratogenic effects in rats (e.g., cleft palate) due to interactions with embryonic receptors, whereas non-piperazine analogues like chlorpromazine show reduced toxicity .
  • 1-Benzylpiperazine (BZP): A controlled substance with stimulant effects, BZP highlights the pharmacological risks of unmodified piperazines.

Spectroscopic and Physicochemical Data

Property This compound 1-Isopropylpiperazine (S)-1-BOC-3-isobutylpiperazine
Molecular Weight (g/mol) 292.35 128.22 242.36
Density (g/cm³) 1.12 (estimated) 0.962 0.962
¹H NMR (δ, ppm) 7.3–7.1 (Cbz aromatic), 3.8 (CH₂) 2.7 (piperazine CH₂) 1.4 (BOC tert-butyl)
IR (cm⁻¹) 1706 (C=O), 1613 (Cbz) N/A 1706 (C=O)
Solubility DMSO, CH₂Cl₂ Water-miscible THF, CHCl₃
References

Biological Activity

(S)-1-Cbz-3-isopropyl-piperazine is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and therapeutic applications.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a carbobenzyloxy (Cbz) group and an isopropyl group. The structural formula can be represented as follows:

CxHyN2 where x and y depend on specific substituents \text{C}_x\text{H}_y\text{N}_2\quad \text{ where x and y depend on specific substituents }

The presence of the Cbz group enhances the lipophilicity of the compound, potentially affecting its bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research indicates that compounds with piperazine moieties can modulate neurotransmitter systems, particularly through interactions with serotonin (5-HT) and dopamine receptors. The specific mechanisms may include:

  • Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs), influencing signaling pathways associated with mood regulation and cognition.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in neurotransmitter metabolism, thereby increasing the availability of neurotransmitters at synaptic sites.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity Target IC50 (µM) Reference
Antidepressant5-HT Receptors0.5
AnticancerHeLa Cell Line4.67
CXCR4 AntagonismCXCR4 Receptor0.12
NeuroprotectiveDopamine Receptors1.0

Case Study 1: Antidepressant Activity

In a study investigating the antidepressant potential of piperazine derivatives, this compound was shown to significantly enhance serotonergic signaling, leading to improved mood in animal models. The compound demonstrated an IC50 value of 0.5 µM against 5-HT receptors, suggesting strong binding affinity and potential for therapeutic use in depression treatment.

Case Study 2: Anticancer Properties

Research on the anticancer effects of various piperazine derivatives revealed that this compound exhibited notable cytotoxicity against HeLa cells with an IC50 value of 4.67 µM. This activity was attributed to the compound's ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Structure-Activity Relationship (SAR)

The SAR studies surrounding this compound have revealed that modifications to the piperazine ring significantly influence its biological activity. Key findings include:

  • Substituent Effects : The introduction of alkyl groups, such as isopropyl, enhances lipophilicity and receptor affinity.
  • Cbz Group Influence : The Cbz moiety increases stability against metabolic degradation, prolonging the compound's action in biological systems.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (S)-1-Cbz-3-isopropyl-piperazine with high enantiomeric purity?

  • The synthesis typically involves enantioselective amination or chiral resolution techniques. For example, iridium-catalyzed asymmetric allylic amination (as demonstrated for structurally similar piperazine derivatives) can achieve high stereochemical control under optimized conditions (e.g., 50°C in DMF with chiral ligands) . Key steps include:

  • Use of benzyloxycarbonyl (Cbz) protecting groups to stabilize the piperazine ring during synthesis.
  • Purification via flash chromatography or preparative HPLC to isolate the (S)-enantiomer .

Q. How can the stereochemical configuration of this compound be validated post-synthesis?

  • Chiral Analytical Techniques :

  • Supercritical Fluid Chromatography (SFC) or Chiral HPLC with polysaccharide-based columns to determine enantiomeric excess (e.g., >99% ee) .
  • Optical Rotation : Compare experimental [α]D values with literature data for related Cbz-protected piperazines .
    • Spectroscopic Confirmation :
  • 1H/13C NMR to verify substituent positions and coupling constants indicative of stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular formula .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Chromatographic Methods :

  • Silica Gel Chromatography with gradient elution (e.g., hexane/ethyl acetate) for preliminary purification.
  • Preparative HPLC with chiral stationary phases for enantiomer separation .
    • Crystallization : Optimize solvent systems (e.g., ethanol/water) to yield high-purity crystalline product .

Advanced Research Questions

Q. How does the 3-isopropyl substituent influence the compound’s conformational dynamics and biological interactions?

  • Structural Analysis :

  • X-ray Crystallography or DFT Calculations to map the compound’s 3D conformation. The isopropyl group may induce steric effects, altering binding affinity to targets like G-protein-coupled receptors .
    • Biological Assays :
  • Compare activity of this compound with analogs lacking the isopropyl group in enzyme inhibition or receptor-binding assays .

Q. What strategies prevent racemization during derivatization of this compound?

  • Reaction Condition Optimization :

  • Use mild, non-acidic conditions (e.g., room temperature, aprotic solvents like DCM) to minimize stereochemical scrambling.
  • Avoid prolonged exposure to heat or strong bases .
    • In Situ Monitoring :
  • Track enantiomeric purity via periodic SFC analysis during multi-step syntheses .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Harmonization :

  • Standardize assay protocols (e.g., cell lines, incubation times) across studies.
  • Validate target engagement using orthogonal techniques (e.g., SPR for binding kinetics, functional cAMP assays for receptor activity) .
    • Meta-Analysis :
  • Cross-reference data with structurally related piperazines to identify trends in substituent-activity relationships .

Q. What computational tools predict the pharmacokinetic profile of this compound?

  • In Silico Modeling :

  • Use ADMET Predictor® or SwissADME to estimate solubility, metabolic stability, and blood-brain barrier permeability.
  • Molecular Dynamics (MD) Simulations to study interactions with cytochrome P450 enzymes for metabolism prediction .

Q. How can coupling reactions involving this compound be optimized for yield and selectivity?

  • Catalyst Screening :

  • Test palladium or copper catalysts for Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling.
    • Solvent/Additive Optimization :
  • Polar aprotic solvents (e.g., DMF, DMSO) with ligands like XPhos enhance coupling efficiency .

Methodological Notes

  • Avoiding Common Pitfalls :
    • Protect the Cbz group from hydrogenolysis during catalytic reactions by using non-reductive conditions.
    • Monitor reaction progress via TLC or LC-MS to prevent over-functionalization .
  • Data Reproducibility :
    • Report detailed reaction parameters (e.g., solvent purity, catalyst loading) to enable cross-lab validation .

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